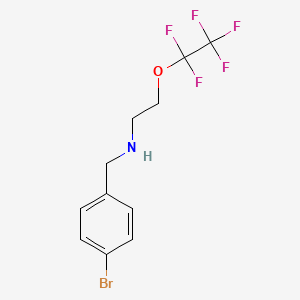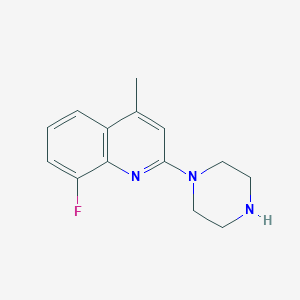
Ethyl 3-(4-methylphenylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methylphenylamino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular compound is synthesized from ethyl propanoate and 4-methylphenylamine, and it has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenylamino)propanoate typically involves the reaction of ethyl acrylate with 4-methylphenylamine. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. After the reaction, the product is washed with organic solvents and recrystallized to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The raw materials are readily available, making the production cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenylamino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield 4-methylphenylamine and ethyl propanoate.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl is commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products
Hydrolysis: 4-methylphenylamine and ethyl propanoate.
Oxidation: Corresponding carboxylic acids and amines.
Substitution: Various substituted esters and amines.
Scientific Research Applications
Ethyl 3-(4-methylphenylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenylamino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active amines, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(4-methylphenylamino)propanoate can be compared with other esters and amines:
Ethyl acetate: A common ester used as a solvent with a simpler structure.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
4-methylphenylamine: The amine counterpart, used in various chemical syntheses.
The uniqueness of this compound lies in its combination of ester and amine functionalities, making it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3-(4-methylanilino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-9-13-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
BGPSPHIGDXIGRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


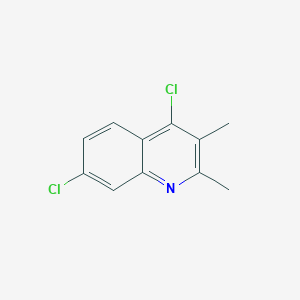





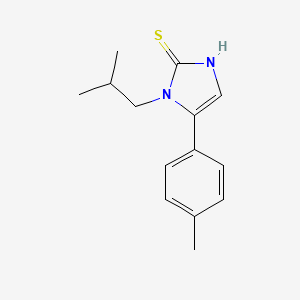
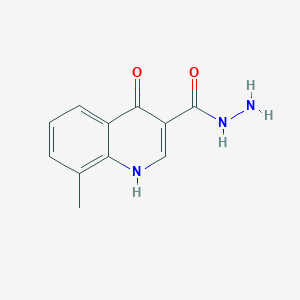
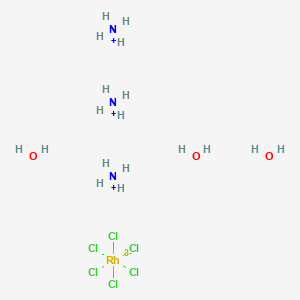
![[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12109080.png)

